Regiochemical Fidelity: Electroreductive Dimerization Yields a Single Regioisomer vs. Photochemical Mixtures
The electroreductive dimerization of 2-cyclohexen-1-one using electrogenerated nickel(I) salen yields 2-(3-oxocyclohexyl)cyclohex-2-en-1-one as a single regioisomer in 72–80% isolated yield [1]. In contrast, photodimerization of the same starting material produces a mixture of head-to-head and head-to-tail dimers (compounds 2 and 3 in the original literature) with lower regioisomeric purity [1]. This regioisomeric purity advantage translates directly into simpler purification requirements and higher effective yield of the target scaffold.
| Evidence Dimension | Regioisomer selectivity (dimerization of 2-cyclohexen-1-one) |
|---|---|
| Target Compound Data | Single regioisomer (2-(3-oxocyclohexyl)cyclohex-2-en-1-one, 72–80% isolated yield) |
| Comparator Or Baseline | Photodimerization: mixture of head-to-head and head-to-tail dimers (yields not specifically quantified in the electroreductive paper but noted as complex mixtures in prior studies) |
| Quantified Difference | Single regioisomer vs. mixture; isolated yield 72–80% vs. photochemical yields that are typically lower and require additional chromatographic separation of isomers |
| Conditions | Electroreduction at mercury cathode in acetonitrile with 5% H₂O and tetra-n-butylammonium tetrafluoroborate; photodimerization by UV irradiation of neat 2-cyclohexen-1-one. |
Why This Matters
For procurement, specifying material derived from electroreductive synthesis ensures the user receives a single regioisomeric entity, eliminating the cost and ambiguity of separating isomeric mixtures.
- [1] Mubarak, M. S.; Pagel, M.; Marcus, L. M.; Peters, D. G. Formation of 2-(3'-Oxocyclohexyl)-2-cyclohexen-1-one via Reduction of 2-Cyclohexen-1-one with Electrogenerated Nickel(I) Salen. J. Org. Chem. 1998, 63, 1319–1322. DOI: 10.1021/jo971538z View Source
